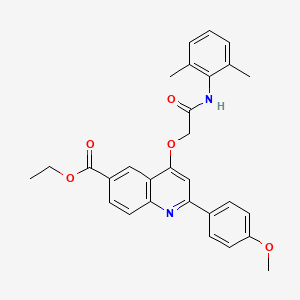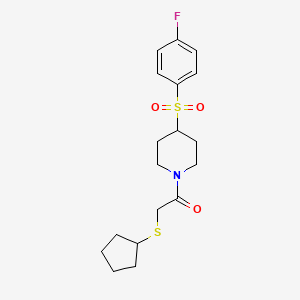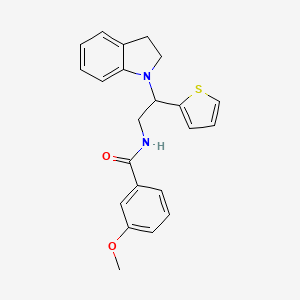![molecular formula C18H20N2O4 B2747056 4-(tert-butyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 306730-49-4](/img/structure/B2747056.png)
4-(tert-butyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(tert-butyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline” is a chemical compound with the CAS Number: 306730-49-4 . It has a molecular weight of 328.37 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C18H20N2O4/c1-18(2,3)13-4-6-14(7-5-13)19-10-12-8-16-17(24-11-23-16)9-15(12)20(21)22/h4-9,19H,10-11H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The synthesis and reactivity of chemical compounds related to 4-(tert-butyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline have been extensively studied, providing insights into their potential applications in various fields of chemistry. For example, the work by Churakov et al. (1994) discusses the preparation of tert-butyl-NNO-azoxyaniline through selective reduction, highlighting the compound's utility in synthesizing brominated anilines, which are significant in the development of new materials and pharmaceuticals Churakov et al., 1994.
Optical Materials
Research on benzylidene-aniline derivatives, such as those by Tsunekawa et al. (1990), has indicated their potential in creating new organic non-linear optical crystals. These materials, due to their high second-harmonic generation (SHG) activities, could be pivotal in advancing optical technologies, suggesting the relevance of studying compounds like this compound for developing innovative optical devices Tsunekawa et al., 1990.
Catalysis and Reaction Mechanisms
Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts, provided by Sheng et al. (2016), underscore the importance of understanding the chemical behavior of nitro- and anilino compounds. Such studies can inform the development of efficient catalytic processes for industrial applications, including the synthesis of aniline, a key intermediate in the manufacture of dyes, drugs, and plastics Sheng et al., 2016.
Molecular Electronics
The synthesis and characterization of novel bioactive oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties by Maftei et al. (2013) highlight the potential of tert-butyl-aniline derivatives in creating bioactive molecules. These compounds could play a role in developing new materials for molecular electronics, pharmaceuticals, and more Maftei et al., 2013.
Environmental Friendly Arylation Processes
The work by Lamblin et al. (2012) on the direct C–H arylation of quinones with anilines presents a metal-free, additive-free, and environmentally friendly procedure. This research points to the broader applicability of tert-butyl-aniline derivatives in green chemistry, offering pathways to synthesize complex aromatic compounds with reduced environmental impact Lamblin et al., 2012.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)13-4-6-14(7-5-13)19-10-12-8-16-17(24-11-23-16)9-15(12)20(21)22/h4-9,19H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVGZTMKZMMBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746973.png)
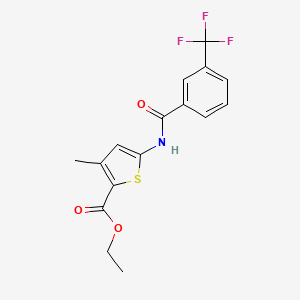
![4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2746975.png)


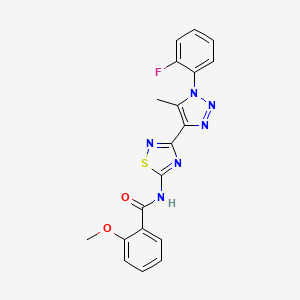
![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)
![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)
![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)
